molecular formula C11H20N2O4 B8533407 tert-Butyl((3R,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-yl)carbamate

tert-Butyl((3R,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-yl)carbamate

Cat. No.: B8533407
M. Wt: 244.29 g/mol
InChI Key: XSXSNSZFCYKBPW-JQCXWYLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl((3R,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-yl)carbamate is a complex organic compound with a unique bicyclic structure

Preparation Methods

The synthesis of tert-Butyl((3R,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-yl)carbamate involves several steps. One common synthetic route includes the reaction of a suitable precursor with tert-butyl carbamate under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the production process.

Chemical Reactions Analysis

tert-Butyl((3R,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl((3R,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-yl)carbamate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl((3R,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl((3R,3aR,6S,6aR)-6-aminohexahydrofuro[3,2-b]furan-3-yl)carbamate can be compared with other similar compounds, such as:

    tert-Butyl ((3R,6S)-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate: This compound has a similar structure but differs in the functional groups attached to the bicyclic core.

    (3R,3aR,6S,6aR)-3,6-Dihydroxytetrahydrofuro[3,2-b]furan-2(3H)-one: Another related compound with different substituents on the furan ring.

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties .

Properties

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

IUPAC Name

tert-butyl N-[(3S,3aR,6R,6aR)-3-amino-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]carbamate

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(14)13-7-5-16-8-6(12)4-15-9(7)8/h6-9H,4-5,12H2,1-3H3,(H,13,14)/t6-,7+,8+,9+/m0/s1

InChI Key

XSXSNSZFCYKBPW-JQCXWYLXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CO[C@H]2[C@@H]1OC[C@@H]2N

Canonical SMILES

CC(C)(C)OC(=O)NC1COC2C1OCC2N

Origin of Product

United States

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